molecular formula C10H6F2N2O3 B2407553 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 1282022-66-5

4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid

Cat. No.: B2407553
CAS No.: 1282022-66-5
M. Wt: 240.166
InChI Key: UHNMCIOSDWSVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Properties

IUPAC Name

4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O3/c11-7(12)9-14-13-8(17-9)5-1-3-6(4-2-5)10(15)16/h1-4,7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNMCIOSDWSVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282022-66-5
Record name 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Hydrazide Cyclization with Phosphorus Oxychloride

A foundational approach involves the cyclodehydration of hydrazide intermediates. For example, 4-(hydrazinecarbonyl)benzoic acid is treated with phosphorus oxychloride (POCl₃) under reflux conditions to form the 1,3,4-oxadiazole ring. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by elimination of water.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or toluene
  • Temperature : 80–100°C (reflux)
  • Time : 6–8 hours
  • Yield : 60–75%

Mechanistic Insight :
POCl₃ acts as both a cyclizing agent and dehydrating agent, facilitating the formation of the oxadiazole ring. The difluoromethyl group is introduced in subsequent steps (Section 2).

Triphosgene-Mediated Cyclization

An alternative method employs triphosgene (bis(trichloromethyl) carbonate) for cyclization, offering higher selectivity and reduced side reactions. This method is particularly effective for acid-sensitive substrates.

Procedure :

  • Hydrazide Preparation : 4-Carboxybenzaldehyde is converted to its hydrazide derivative using hydrazine hydrate in ethanol.
  • Cyclization : The hydrazide reacts with triphosgene (0.4 equivalents) in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C to room temperature.

Key Parameters :

  • Solvent : Dichloromethane
  • Temperature Gradient : 0°C → 25°C
  • Reaction Time : 2–4 hours
  • Yield : 70–85%

Introduction of the Difluoromethyl Group

Difluoromethylation via Sulfone Reagents

The difluoromethyl group is introduced post-cyclization using difluoromethyl 2-pyridyl sulfone. This reagent enables nucleophilic substitution at the oxadiazole ring’s C-5 position under basic conditions.

Optimized Protocol :

  • Substrate : 5-Unsubstituted oxadiazole intermediate (from Section 1.1 or 1.2).
  • Reagent : Difluoromethyl 2-pyridyl sulfone (1.2 equivalents).
  • Base : Potassium carbonate (2.5 equivalents).
  • Solvent : Dimethylformamide (DMF).
  • Temperature : 80°C for 12 hours.
  • Yield : 50–65%.

Challenges :

  • Competing side reactions (e.g., over-fluorination) necessitate strict stoichiometric control.
  • Purification requires column chromatography (silica gel, ethyl acetate/hexane).

Direct Synthesis from Difluoromethyl-Substituted Precursors

An efficient one-pot strategy utilizes 4-(difluoromethyl)benzoic acid as the starting material. The hydrazide intermediate is generated in situ, followed by cyclization:

Steps :

  • Hydrazide Formation :
    • 4-(Difluoromethyl)benzoic acid + hydrazine hydrate → hydrazide (ethanol, 70°C, 4 hours).
  • Cyclization :
    • Hydrazide + triphosgene → oxadiazole (DIPEA, CH₂Cl₂, 0°C → RT).

Advantages :

  • Eliminates the need for post-cyclization functionalization.
  • Overall Yield : 75–90%.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity High (DMF, DMSO) Enhances cyclization rate.
Temperature 80–100°C Balances kinetics/thermodynamics.
Catalyst Lewis acids (e.g., ZnCl₂) Reduces reaction time by 30%.

Industrial-Scale Production

Continuous Flow Reactors :

  • Benefits : Improved heat transfer, reduced reaction time (2 hours vs. 8 hours batch), and higher purity (>95%).
  • Case Study : A pilot-scale synthesis achieved 92% yield using a microreactor system (POCl₃ method).

Environmental Considerations :

  • Replacement of ozone-depleting reagents (e.g., CFCs) with non-ozone depleting difluorocarbene sources.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for difluoromethyl (–CF₂H, δ 6.2–6.8 ppm) and benzoic acid protons (δ 8.0–8.3 ppm).
  • ¹³C NMR : Oxadiazole carbons at δ 160–165 ppm; CF₂ carbon at δ 115 ppm (JCF = 250 Hz).
  • HRMS : [M+H]⁺ peak at m/z 241.04 (calculated: 241.05).

X-ray Crystallography

Single-crystal analysis reveals planar oxadiazole rings with C–N–C bond angles of 112–114°, consistent with sp² hybridization.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
POCl₃ Cyclization 60–75 85–90 Moderate High (HCl byproduct)
Triphosgene Route 70–85 90–95 High Moderate
One-Pot Synthesis 75–90 95–98 High Low

Chemical Reactions Analysis

Types of Reactions

4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
  • Molecular Formula : C10H6F2N2O3
  • Molecular Weight : 240.16 g/mol
  • CAS Number : 1282022-66-5

The compound features a difluoromethyl group attached to a 1,3,4-oxadiazole ring, which is further substituted with a benzoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity.

Medicinal Chemistry

One of the most prominent applications of this compound is in medicinal chemistry, particularly as an inhibitor of histone deacetylase 6 (HDAC6). This enzyme plays a crucial role in regulating gene expression and protein homeostasis. The compound exhibits:

  • Anticancer Properties : Research has shown that derivatives of this compound demonstrate significant anticancer activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these derivatives range from 23.5 to 45.6 µM, indicating promising potential for therapeutic development.
  • Mechanism of Action : The inhibition of HDAC6 leads to alterations in cellular processes like apoptosis and cell cycle regulation. This irreversible binding to the active site of HDAC6 enhances its selectivity and efficacy in targeting cancer cells.

Biological Research

The compound's selective inhibition of HDAC6 has implications in various biological research areas:

  • Neurodegenerative Diseases : Due to its role in modulating protein homeostasis, ongoing studies are exploring its potential in treating diseases linked with dysregulated HDAC6 activity, such as Alzheimer's disease and other neurodegenerative disorders .

Materials Science

In addition to its biological applications, this compound is being investigated for use in materials science:

  • Energetic Materials : The oxadiazole class is known for its energetic properties, making derivatives suitable for applications in explosives and propellants. The favorable oxygen balance and heat formation characteristics of some oxadiazole compounds make them candidates for high-energy materials.

Synthesis and Production

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative.
  • Introduction of the difluoromethyl group using difluoromethylating agents under basic conditions.

For industrial applications, continuous flow reactors may be employed to enhance efficiency and yield while minimizing environmental impact through the use of non-harmful reagents.

Mechanism of Action

The mechanism of action of 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article focuses on its biochemical properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H6F2N2O3
  • Molecular Weight : 240.16 g/mol

The primary biological activity of this compound is attributed to its role as a selective inhibitor of histone deacetylase 6 (HDAC6). This inhibition is mechanism-based and essentially irreversible, making it a significant compound in oncology and neurodegenerative disease research .

Cellular Effects

The compound has been shown to:

  • Inhibit HDAC6 : This inhibition can lead to the accumulation of acetylated proteins, which are crucial for various cellular processes including gene expression and cell cycle regulation.
  • Promote Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Cell LineIC50 (µM)Mechanism
A5493.67HDAC6 inhibition leading to apoptosis
MCF-75.33Modulation of Bcl-2/Bax ratio
HCT-1162.28Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies have shown that it possesses activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is limited.

Study on HDAC Inhibition

A study published in Nature Communications reported that difluoromethyl oxadiazoles selectively inhibit HDAC6 and exhibit anti-tumor activity in vivo. The study highlighted the compound's ability to reduce tumor growth in xenograft models by promoting acetylation of tubulin and other substrates involved in cancer progression .

Neuroprotective Effects

Another research article indicated that compounds similar to this compound have shown neuroprotective effects in models of neurodegeneration. The inhibition of HDAC6 was linked to improved neuronal survival and function in models of Alzheimer's disease .

Q & A

What are the standard synthesis protocols for 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid, and how can reaction completion be verified?

Basic Research Question
The synthesis typically involves cyclization of a hydrazide intermediate with trifluoroacetic anhydride (TFAA) or other activating agents to form the 1,3,4-oxadiazole ring. Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) to track progress .
  • Purification : Precipitation via ice-cold water with NaOH addition, followed by recrystallization in methanol .
  • Yield Optimization : Adjusting stoichiometry of TFAA and reaction time (4–6 hours) improves efficiency.

Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?

Basic Research Question
A multi-technique approach is recommended:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the benzoic acid backbone and difluoromethyl-oxadiazole substituents.
  • X-ray Diffraction : Single-crystal analysis resolves bond angles and torsional strain in the oxadiazole ring (e.g., C–N–C angles ~112°) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ at m/z 281.04).

How can researchers design assays to evaluate the antibacterial activity of this compound?

Basic Research Question
Follow these steps for reproducible results:

  • Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
  • MIC Determination : Serial dilution in Mueller-Hinton broth (24-hour incubation, 37°C) with optical density measurements .
  • Control Compounds : Compare to ciprofloxacin or ampicillin to benchmark efficacy.

How should contradictory data on biological activity (e.g., inconsistent MIC values across studies) be addressed?

Advanced Research Question
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Replication : Repeat assays under standardized conditions (pH, temperature, inoculum size).
  • Purity Validation : Use HPLC (>98% purity) to exclude degradation products.
  • Mechanistic Studies : Perform molecular docking to assess binding affinity to bacterial targets (e.g., DNA gyrase) and correlate with activity trends .

What strategies optimize the synthetic yield of the difluoromethyl-oxadiazole moiety?

Advanced Research Question
Key variables to optimize:

  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate ring closure.
  • Temperature Gradient : Gradual heating (50–80°C) reduces side reactions.

How can structure-activity relationship (SAR) studies guide modifications for enhanced antibacterial potency?

Advanced Research Question
Focus on substituent effects:

  • Electron-Withdrawing Groups : Replace difluoromethyl with trifluoromethyl to increase electrophilicity and target binding .
  • Positional Isomerism : Synthesize 3- or 4-substituted benzoic acid analogs to probe steric effects.
  • Computational Modeling : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.